molecular formula C5H5NO2 B190235 4-Methyl-1,3-oxazole-2-carbaldehyde CAS No. 159015-07-3

4-Methyl-1,3-oxazole-2-carbaldehyde

Cat. No. B190235
M. Wt: 111.1 g/mol
InChI Key: WQFUYXRLSRTPKS-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazole-2-carbaldehyde is a chemical compound with the molecular formula C5H5NO2 . It is a liquid at room temperature and has a molecular weight of 111.1 .


Synthesis Analysis

The synthesis of oxazoles, including 4-Methyl-1,3-oxazole-2-carbaldehyde, can be achieved through various methods. One such method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-oxazole-2-carbaldehyde consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The 4-methyl group is attached to the carbon atom at position 4 of the oxazole ring .


Chemical Reactions Analysis

Oxazoles, including 4-Methyl-1,3-oxazole-2-carbaldehyde, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Oxazoles can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Physical And Chemical Properties Analysis

4-Methyl-1,3-oxazole-2-carbaldehyde is a liquid at room temperature . It has a melting point of 50-52°C .

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H227, H302, H315, H319, and H335 . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338 .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

4-methyl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-3-8-5(2-7)6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFUYXRLSRTPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565433
Record name 4-Methyl-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-oxazole-2-carbaldehyde

CAS RN

159015-07-3
Record name 4-Methyl-2-oxazolecarboxaldehyde
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Record name 4-Methyl-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,3-oxazole-2-carbaldehyde
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